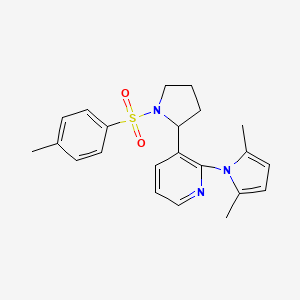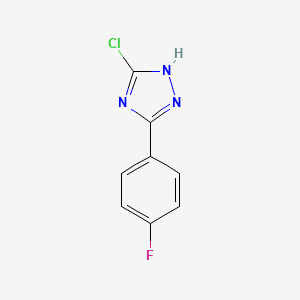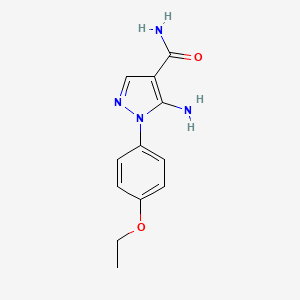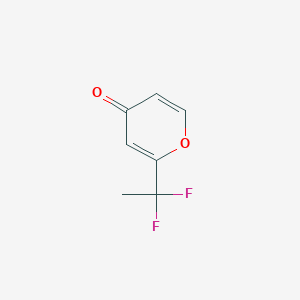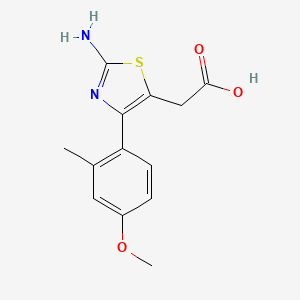
2-(3-(Aminomethyl)phenyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(3-(Aminométhyl)phényl)pyrimidin-4(3H)-one est un composé hétérocyclique qui présente un cycle pyrimidine fusionné à un groupe phényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(3-(Aminométhyl)phényl)pyrimidin-4(3H)-one implique généralement la cyclocondensation de précurseurs appropriés. Une méthode courante implique la réaction de la 2-aminopyrimidine avec le 3-(aminométhyl)benzaldéhyde en conditions acides pour former le produit souhaité. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le mélange est chauffé à reflux pendant plusieurs heures pour assurer une conversion complète.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour isoler le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(3-(Aminométhyl)phényl)pyrimidin-4(3H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le composé peut être réduit pour former les amines correspondantes.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou le chlore en présence d'un catalyseur.
Principaux produits formés
Oxydation : Dérivés nitro du composé.
Réduction : Amines et autres formes réduites.
Substitution : Dérivés halogénés et autres produits substitués.
Applications de la recherche scientifique
La 2-(3-(Aminométhyl)phényl)pyrimidin-4(3H)-one présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de la 2-(3-(Aminométhyl)phényl)pyrimidin-4(3H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne une réponse biologique. Par exemple, il peut se lier au site actif d'une enzyme, empêchant la liaison du substrat et l'activité catalytique subséquente. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
2-(3-(Aminomethyl)phenyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-(Aminomethyl)phenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological response. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiéno[2,3-d]pyrimidin-4(3H)-ones : Ces composés partagent un noyau pyrimidine similaire et ont été étudiés pour leurs propriétés antimicrobiennes et anticancéreuses.
Pyrrolo[2,3-d]pyrimidin-4-amines : Ces dérivés sont des analogues de l'adénine et présentent diverses activités biologiques.
Unicité
La 2-(3-(Aminométhyl)phényl)pyrimidin-4(3H)-one est unique en raison de sa structure spécifique, qui permet des modifications chimiques diverses et des applications potentielles dans différents domaines. Sa capacité à subir diverses réactions chimiques et sa bioactivité potentielle en font un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-[3-(aminomethyl)phenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O/c12-7-8-2-1-3-9(6-8)11-13-5-4-10(15)14-11/h1-6H,7,12H2,(H,13,14,15) |
Clé InChI |
KSYLPGZOFZKZMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NC=CC(=O)N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


